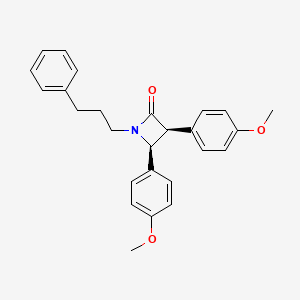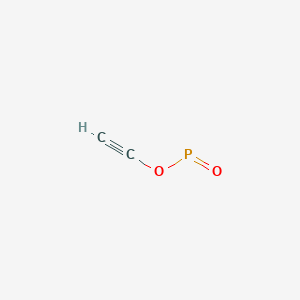
1-Phosphorosooxyethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phosphorosooxyethyne is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyne group and an oxygen atom
準備方法
The synthesis of 1-phosphorosooxyethyne typically involves the reaction of phosphorus trichloride with acetylene in the presence of a base. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
化学反応の分析
1-Phosphorosooxyethyne undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphorosooxyethyne oxides.
Reduction: The reduction of this compound can lead to the formation of phosphorosooxyethyne hydrides.
Substitution: In this reaction, one of the atoms in the compound is replaced by another atom or group of atoms. Common reagents for substitution reactions include halogens and alkyl groups.
Addition: This reaction involves the addition of atoms or groups to the triple bond of the ethyne group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include phosphorosooxyethyne oxides, hydrides, and substituted derivatives.
科学的研究の応用
1-Phosphorosooxyethyne has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-phosphorosooxyethyne involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
1-Phosphorosooxyethyne can be compared with other similar compounds, such as:
Phosphorosooxyethane: This compound has a similar structure but with an ethane group instead of an ethyne group.
Phosphorosooxypropane: This compound contains a propane group and exhibits different chemical properties.
Phosphorosooxybutane: This compound has a butane group and is used in different applications.
The uniqueness of this compound lies in its ethyne group, which imparts distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
919787-15-8 |
|---|---|
分子式 |
C2HO2P |
分子量 |
88.00 g/mol |
IUPAC名 |
1-phosphorosooxyethyne |
InChI |
InChI=1S/C2HO2P/c1-2-4-5-3/h1H |
InChIキー |
RLQJYKDLTTUDFR-UHFFFAOYSA-N |
正規SMILES |
C#COP=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


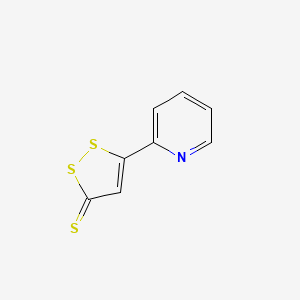


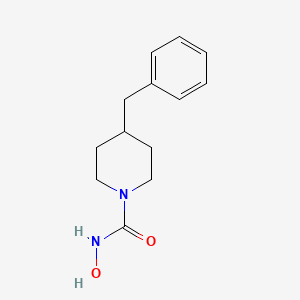
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
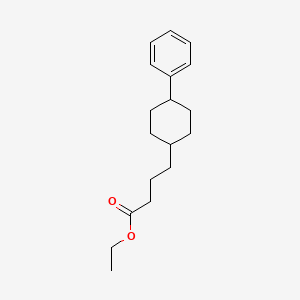
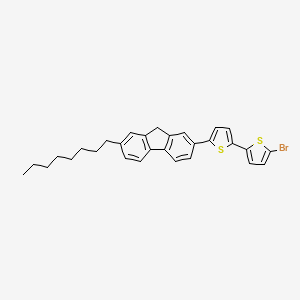

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
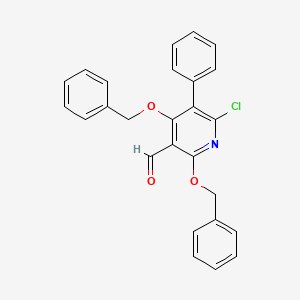
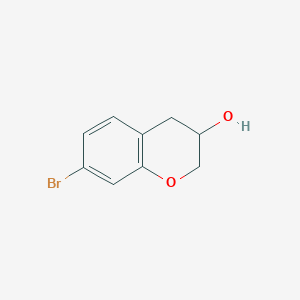
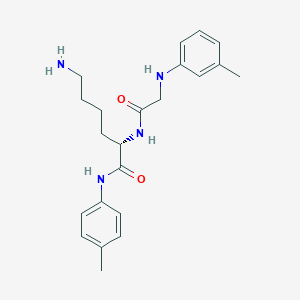
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
